1-Phenyl-1-penten-3-one

Flavor chemistry Regulatory compliance Food safety

Flavor manufacturers and synthetic chemists relying on unevaluated aromatic ketone analogs face regulatory filing delays and analytical characterization burdens. 1-Phenyl-1-penten-3-one (CAS 3152-68-9) resolves both: • FEMA GRAS 21 status eliminates de novo safety evaluation for food/flavor applications vs. non-GRAS analogs • Conjugated styryl enone system enables Michael addition, cycloaddition & reduction chemistry inaccessible with saturated analogs • Validated 1H NMR, FTIR & Raman reference spectra in SpectraBase/NIST accelerate QC method development and product verification

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 3152-68-9
Cat. No. B1615098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-penten-3-one
CAS3152-68-9
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyLVGUHATVVHIJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1-penten-3-one Procurement & Technical Overview


1-Phenyl-1-penten-3-one (CAS 3152-68-9; Molecular Formula C11H12O; Molecular Weight 160.21 g/mol) is an aromatic α,β-unsaturated ketone characterized by a conjugated styryl (phenylvinyl) moiety attached to an ethyl ketone backbone [1][2]. It is a crystalline solid at room temperature with a melting point of 38.5°C and boils at 142-146°C under reduced pressure (15 Torr) [3]. As an electrophilic enone, it serves primarily as a synthetic intermediate in organic chemistry and is recognized as a flavoring substance with FEMA GRAS status [4]. In procurement contexts, its technical utility derives from the reactive α,β-unsaturated carbonyl system, which enables conjugate addition, cycloaddition, and reduction chemistry distinct from its saturated or methyl-substituted analogs [5]. Currently, no direct head-to-head comparative performance data against specific structural analogs are available in peer-reviewed literature or authoritative databases; the evidence presented below represents the strongest available inference-based differentiation.

Conjugate addition chemistry: Electrophilic enone system enables Michael addition, cycloaddition, and reduction workflows.
FEMA GRAS reference: Evaluated flavor ingredient supports food and flavor research without de novo safety assessment.
Validated analytical spectra: NMR, FTIR, Raman, and IR reference data available for method development and QC.

1-Phenyl-1-penten-3-one Structural Analog Differentiation


Generic substitution among α,β-unsaturated aromatic ketones is scientifically unjustified due to quantifiable differences in molecular geometry, electronic distribution, and physicochemical properties that dictate distinct reactivity profiles. 1-Phenyl-1-penten-3-one (XLogP3 = 2.5; melting point = 38.5°C) occupies a specific parameter space distinct from its closest commercially relevant analogs [1]. Substitution with the saturated analog 1-phenylpentan-3-one (CAS 20795-51-1) eliminates the conjugated enone system, completely ablating Michael acceptor reactivity. Replacement with the methyl homolog trans-4-phenyl-3-buten-2-one (benzylideneacetone, CAS 1896-62-4) reduces the alkyl chain length, altering lipophilicity (XLogP3 ~2.1) and crystallization behavior [2]. Substitution with 4-methyl-1-phenyl-1-penten-3-one (isopropyl styryl ketone, CAS 10596-48-2) introduces steric hindrance at the carbonyl α-position, predictably reducing conjugate addition rates [3]. The differential evidence below establishes that even structurally proximate compounds exhibit functionally meaningful divergence in regulatory status, physical form, and synthetic utility, making empirical substitution without verification a procurement risk.

Saturated analog 1-Phenylpentan-3-one lacks the conjugated enone; Michael addition reactivity is absent, fundamentally altering synthetic utility.
Methyl homolog Benzylideneacetone has lower lipophilicity (XLogP3 ~2.1) and different crystallization; partition behavior and physical handling may not transfer.
Regulatory gap Most close analogs are not FEMA GRAS evaluated; substitution may require de novo safety filings, increasing compliance timeline.

1-Phenyl-1-penten-3-one Technical Differentiation Evidence


FEMA GRAS Regulatory Differentiation

1-Phenyl-1-penten-3-one is explicitly included in the FEMA GRAS assessment of aromatic substituted ketones as a flavoring substance, establishing a documented regulatory pathway for food and flavor industry applications [1]. In contrast, the methyl homolog trans-4-phenyl-3-buten-2-one (benzylideneacetone, CAS 1896-62-4) is not listed in this FEMA GRAS assessment. The saturated analog 1-phenylpentan-3-one (CAS 20795-51-1) is also absent from this GRAS evaluation. For industrial flavor house procurement, selecting 1-phenyl-1-penten-3-one ensures access to a pre-evaluated substance with established use parameters, whereas substitution with unlisted analogs would require de novo safety evaluation and regulatory filing, increasing time-to-market and compliance burden.

FEMA GRAS status
Cross-study comparable
Target: included in FEMA GRAS 21 assessment for aromatic ketones. Comparators (benzylideneacetone, 1-phenylpentan-3-one): not listed.
Regulatory evaluation context for flavor research; eliminates de novo safety submission step.
Qualitative binary; no FEMA number assigned but evaluated within group.
Flavor chemistry Regulatory compliance Food safety

Physical Form: Crystalline Solid vs. Liquid Analogs

1-Phenyl-1-penten-3-one is a crystalline solid at ambient conditions with a melting point of 38.5°C, which has been experimentally determined [1]. In contrast, the saturated analog 1-phenylpentan-3-one remains a liquid at room temperature with a reported density of approximately 0.947 g/cm³ and a boiling point of 243°C at atmospheric pressure . The shorter-chain analog trans-4-phenyl-3-buten-2-one (benzylideneacetone) also exists as a solid but with a higher melting point range of 39-42°C [2]. For industrial procurement, the solid-state nature of 1-phenyl-1-penten-3-one offers distinct advantages in precise gravimetric dispensing, long-term storage stability (reduced volatility compared to liquid analogs), and reduced risk of spillage or leakage during transport. Laboratories requiring reproducible solid handling for synthetic procedures will find this physical form advantageous over liquid alternatives.

Physical form at RT
Cross-study comparable
Target: crystalline solid, mp 38.5°C. Saturated analog: liquid. Methyl homolog: solid, mp 39–42°C.
Solid form supports gravimetric dispensing and reduces volatility-related storage loss.
Melting point range from CAS Common Chemistry and ChemBK.
Physical property Supply chain logistics Formulation

Lipophilicity Profile vs. Structural Analogs

1-Phenyl-1-penten-3-one has a computed XLogP3 value of 2.5 and a predicted Log Kow of 2.53, indicating moderate lipophilicity suitable for both aqueous and organic phase partitioning [1]. In comparison, the saturated analog 1-phenylpentan-3-one has a higher predicted LogP of approximately 2.70, reflecting increased hydrophobic character due to loss of the conjugated double bond's polarizability contribution . The methyl homolog trans-4-phenyl-3-buten-2-one (benzylideneacetone) has a lower XLogP3 value of approximately 2.07, reducing its membrane permeability potential [2]. For medicinal chemistry applications where balanced LogP is critical for oral bioavailability or blood-brain barrier penetration, 1-phenyl-1-penten-3-one occupies a therapeutically relevant intermediate position between more polar (benzylideneacetone) and more lipophilic (1-phenylpentan-3-one) alternatives.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.5. Δ vs. methyl homolog: +0.43 to +0.46. Δ vs. saturated analog: −0.17 to −0.20.
Intermediate lipophilicity window; may influence partition behavior in membrane permeability research.
Computed properties from PubChem and EPI Suite; experimental log P not available.
ADME Drug design Lipophilicity

Validated Spectroscopic Standards Availability

1-Phenyl-1-penten-3-one has a documented spectroscopic fingerprint in authoritative reference databases, including validated 1H NMR, FTIR, and Raman spectra available through SpectraBase [1]. The NIST Chemistry WebBook provides an IR spectrum in the gas phase, enabling reliable compound identification and purity verification [2]. In contrast, the saturated analog 1-phenylpentan-3-one lacks comparable spectral documentation in these databases, and the 4-methyl-substituted analog (4-methyl-1-phenyl-1-penten-3-one, CAS 10596-48-2) has only limited HPLC method documentation without comprehensive spectral characterization [3]. For quality control laboratories and analytical method development, the availability of validated reference spectra for 1-phenyl-1-penten-3-one reduces analytical uncertainty and accelerates method validation timelines compared to poorly characterized alternatives.

Reference spectra
Cross-study comparable
Target: 1H NMR, FTIR, Raman (SpectraBase); gas-phase IR (NIST). Analogs: limited or no spectral documentation.
Validated reference data reduce analytical method development time and QC release efforts.
SpectraBase ID CY458rZQ7R5; NIST Standard Reference Database 69.
Analytical chemistry Quality control Spectral library

Conjugate Addition Reactivity vs. Saturated Analog

As an α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one contains a conjugated enone system that serves as an electrophilic Michael acceptor for nucleophilic addition at the β-carbon [1]. The phenyl group provides resonance stabilization of the developing negative charge during nucleophilic attack, theoretically enhancing conjugate addition rates compared to non-aromatic enones. The saturated analog 1-phenylpentan-3-one (CAS 20795-51-1) lacks the conjugated double bond and is therefore incapable of participating in Michael addition or other conjugate addition reactions, fundamentally limiting its synthetic utility as a building block. This functional divergence means that synthetic routes designed for 1-phenyl-1-penten-3-one cannot be executed using the saturated analog without complete redesign. No direct kinetic comparison data are available in peer-reviewed literature; this inference is based on well-established structure-reactivity principles for α,β-unsaturated carbonyl compounds.

Michael acceptor reactivity
Class-level
Target: active α,β-unsaturated ketone. Saturated analog: no enone; conjugate addition impossible.
Structural requirement for conjugate addition; synthetic routes may fail with saturated replacement.
Inference from enone structure-reactivity principles; no direct kinetic data.
Organic synthesis Enone chemistry Michael addition

1-Phenyl-1-penten-3-one Application Scenarios


Flavor & Fragrance: Regulatory-Compliant Sourcing

Flavor houses and fragrance manufacturers requiring aromatic ketone flavoring ingredients with established regulatory standing should prioritize 1-Phenyl-1-penten-3-one. The compound's inclusion in the FEMA GRAS 21 assessment provides a documented safety evaluation pathway for food and flavor applications [1]. Substitution with non-GRAS-evaluated structural analogs such as trans-4-phenyl-3-buten-2-one or 1-phenylpentan-3-one would necessitate de novo safety evaluation, increasing regulatory filing time and associated costs. This compound is specifically appropriate for applications requiring moderate lipophilicity (XLogP3 = 2.5) and crystalline solid handling characteristics [2].

Medicinal Chemistry: Lipophilicity Building Block

Medicinal chemists developing small molecule drug candidates with balanced physicochemical properties should consider 1-Phenyl-1-penten-3-one as a synthetic building block. The compound's XLogP3 value of 2.5 places it in the intermediate lipophilicity range that is often favorable for oral bioavailability and CNS penetration [1]. Compared to the more polar methyl homolog benzylideneacetone (XLogP3 ~2.07) and the more lipophilic saturated analog 1-phenylpentan-3-one (LogP ~2.70), 1-phenyl-1-penten-3-one occupies a distinct partition coefficient window [2]. Additionally, the compound's solid physical form (mp 38.5°C) facilitates precise weighing and handling in medicinal chemistry laboratories [3].

Organic Synthesis: Michael Acceptor for Conjugate Addition

Synthetic organic chemists requiring a phenyl-substituted α,β-unsaturated ketone for conjugate addition reactions should specify 1-Phenyl-1-penten-3-one. The conjugated enone system enables Michael addition, cycloaddition, and reduction chemistry that is inaccessible using the saturated analog 1-phenylpentan-3-one [1]. This compound can serve as a precursor for the synthesis of substituted cyclohexenones, pyrazolines, isoxazolines, and other heterocyclic scaffolds. The validated analytical reference spectra available in SpectraBase and NIST databases facilitate reaction monitoring and product characterization [2].

Analytical Chemistry: Validated Reference Standards

Quality control laboratories and analytical method development groups requiring a well-characterized aromatic enone reference standard should select 1-Phenyl-1-penten-3-one. The availability of validated 1H NMR, FTIR, and Raman spectra in SpectraBase, along with gas-phase IR data in the NIST Chemistry WebBook, reduces the analytical burden associated with compound verification and purity assessment [1][2]. This is particularly valuable for laboratories developing HPLC, GC-MS, or spectroscopic methods for enone-containing samples, as existing reference data can be leveraged for peak identification and method validation rather than requiring de novo characterization of a poorly documented alternative.

Application
Selection Property
Validation Focus
Flavor and fragrance research
FEMA GRAS evaluation status
Regulatory compliance for flavor ingredient studies; avoids de novo safety assessment
Membrane permeability studies
Intermediate computed lipophilicity (XLogP3 ~2.5)
Partition coefficient window in permeability and distribution research
Conjugate addition synthesis
Electrophilic α,β-unsaturated carbonyl
Reaction yield and selectivity in Michael addition, cycloaddition protocols
Analytical method development
Validated reference spectra (NMR, FTIR, Raman, IR)
Method validation efficiency and QC peak identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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